Betamethasone benzoate
Overview
Description
Betamethasone benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to manage inflammatory skin conditions such as eczema .
Synthesis Analysis
The synthesis of Betamethasone benzoate involves the oxidation of the 17-ketol function to a glyoxal, which is then condensed with phenylhydrazine in acid .Molecular Structure Analysis
The molecular formula of Betamethasone benzoate is C29H33FO6 . The structure includes a 17-substituted ester .Chemical Reactions Analysis
The chemical reaction of Betamethasone benzoate involves the preliminary oxidation of the 17-ketol function to a glyoxal, which is then condensed with phenylhydrazine in acid to provide a yellow chromophore .Physical And Chemical Properties Analysis
Betamethasone benzoate is a white substance . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Analytical Methods Development
Betamethasone benzoate's applications in scientific research include the development of analytical methods for its detection and quantification in pharmaceutical formulations. For example, a study by Ali et al. (2016) reports the development of a high-performance liquid chromatography method for determining betamethasone and sodium benzoate in pharmaceuticals, highlighting its importance in quality control and formulation analysis (Ali et al., 2016). Similarly, Le et al. (2019) developed a validated HPLC method for simultaneous assay of dexchlorpheniramine maleate, betamethasone, and sodium benzoate in syrup, emphasizing the role of analytical chemistry in drug development and safety assurance (Le, Ngo, & Le, 2019).
Pharmacokinetics and Drug Delivery
Betamethasone benzoate is also a subject of research in pharmacokinetics and drug delivery systems. Malzfeldt et al. (2004) studied the influence of drug solubility in the vehicle on the clinical efficacy of ointments containing betamethasone benzoate, contributing to our understanding of how drug formulations impact therapeutic efficacy (Malzfeldt, Lehmann, Goerz, & Lippold, 2004). Furthermore, research by Ke and Milad (2019) on the evaluation of maternal drug exposure to antenatal corticosteroids, including betamethasone, using pharmacokinetic modeling, has implications for optimizing drug dosing during pregnancy (Ke & Milad, 2019).
Reproductive Health Research
Studies have explored the effects of betamethasone benzoate on reproductive health. Borges et al. (2017) investigated reproductive disorders in female rats after prenatal exposure to betamethasone, contributing to the understanding of the drug's impact on reproductive development (Borges et al., 2017). Another study by Borges et al. (2016) assessed alterations in male rats following in utero exposure, suggesting changes in reproductive programming (Borges et al., 2016).
Dermatological Research
In dermatology, betamethasone benzoate has been the focus of studies like the one by Korting et al. (2002), which investigated the skin thinning potential of different glucocorticoids, including betamethasone (Korting, Unholzer, Schäfer-Korting, Tausch, Gassmueller, & Nietsch, 2002).
Safety And Hazards
Future Directions
Betamethasone benzoate is used to relieve pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It is also used in combination with a vitamin D analog such as calcipotriene to treat plaque psoriasis . Future directions may include the development of sensors based on image analysis, wearable sensors, and smartphones for corticosteroids .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJPQZCPBDOMF-YCUXZELOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022670 | |
Record name | Betamethasone benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone benzoate | |
CAS RN |
22298-29-9 | |
Record name | Betamethasone benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22298-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone benzoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betamethasone 17-benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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